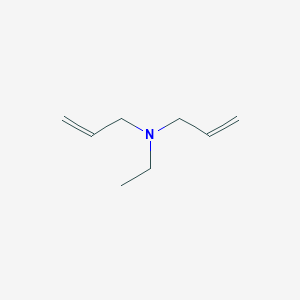

Diallylethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3454-10-2 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-ethyl-N-prop-2-enylprop-2-en-1-amine |

InChI |

InChI=1S/C8H15N/c1-4-7-9(6-3)8-5-2/h4-5H,1-2,6-8H2,3H3 |

InChI Key |

BGDTWOQNFJNCKH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC=C)CC=C |

Origin of Product |

United States |

Historical Context of Diallylethylamine Research

Early investigations into diallylethylamine primarily emerged from the broader exploration of diallylamine (B93489) derivatives in polymer chemistry. Research conducted in the mid-20th century began to uncover the potential of these monomers in polymerization reactions. A notable study from 1967 detailed the preparation and polymerization of several N-alkyldiallylamine hydrochlorides, including this compound hydrochloride (DAEAHCl). dss.go.th In these early studies, this compound was synthesized from diallylamine and the corresponding alkyl halide, followed by conversion to its hydrochloride salt by introducing dry hydrogen chloride gas into an ethereal solution of the amine. dss.go.th

The primary focus of this foundational research was to understand the polymerization behavior of these monomers. Investigators studied their homopolymerization and copolymerization characteristics, often using radical initiators. dss.go.th These initial studies established that diallylamine derivatives could form polymers, although often with complexities such as cyclopolymerization, where the two allyl groups on a single monomer unit react to form a ring structure within the polymer backbone. These pioneering efforts laid the groundwork for the future application of this compound in the synthesis of more complex polymeric materials.

Significance and Research Trajectories of Diallylethylamine in Modern Chemistry

In modern chemistry, diallylethylamine continues to be a valuable monomer and intermediate, with its significance branching into several distinct research trajectories. The presence of the tertiary amine group and the polymerizable allyl groups allows for the creation of functional polymers with specific properties, such as cationic polyelectrolytes.

A significant research trajectory is the synthesis of water-soluble copolymers for various applications. For instance, patents describe the production of high-molecular-weight copolymers of diallylamines, including this compound, with sulfur dioxide. google.comepo.orggoogle.com This copolymerization is carried out in a polar solvent in the presence of an acid and a radical polymerization initiator. google.comepo.org These copolymers have demonstrated utility in various industrial applications.

Another major research path involves the use of this compound in the creation of functional hydrogels and resins for environmental applications. Studies have shown its use in preparing acrylamide-based copolymers through gamma radiation-induced polymerization. iaea.orgtandfonline.comtandfonline.com For example, poly(acrylamide-co-diallylethylamine-hydrochloride) has been investigated for the treatment of wastewater by removing metal ions. iaea.orgresearchgate.net The cationic nature of the this compound units in the copolymer facilitates interaction with and removal of metallic pollutants. tandfonline.com

Beyond polymer chemistry, this compound serves as a useful building block in organic synthesis. Its diallyl structure is particularly suited for ring-closing metathesis (RCM) reactions. Research has demonstrated the use of diallylamine (B93489) derivatives in RCM to efficiently synthesize pyrrolidine (B122466) derivatives, which are important N-heterocyclic scaffolds in medicinal chemistry. tandfonline.com

Chemical Reactivity and Mechanistic Investigations of Diallylethylamine

Fundamental Reactivity of Diallylethylamine

Nucleophilic Character of the Amine Moiety

The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. researchgate.net This characteristic allows it to react with electrophiles, which are electron-deficient species. byjus.commasterorganicchemistry.com The nucleophilicity of an amine is influenced by factors such as the electronic and steric environment around the nitrogen atom. In this compound, the ethyl and two allyl groups attached to the nitrogen influence its reactivity.

The nucleophilic nature of this compound enables it to participate in various chemical reactions. For instance, it can react with acids to form ammonium (B1175870) salts. google.com This reactivity is fundamental to its role in certain polymerization processes and other chemical transformations. The lone pair of electrons on the nitrogen can also coordinate with metal ions, forming coordination complexes. researchgate.net This ability to donate electrons is a key aspect of its chemical behavior. researchgate.net

Reactivity of the Allylic Unsaturation Towards Electrophiles

The two allyl groups in this compound contain carbon-carbon double bonds, which are regions of high electron density. These double bonds are susceptible to attack by electrophiles. byjus.com Electrophilic addition is a common reaction for alkenes, where an electrophile adds across the double bond. byjus.comthedegreegap.com

Polymerization Mechanisms Involving this compound

This compound can participate in several types of polymerization reactions, owing to the presence of its reactive allyl groups.

Free Radical Polymerization of this compound

Free radical polymerization is a chain-growth polymerization method initiated by a free radical species. copoldb.jppslc.ws This process typically involves three main steps: initiation, propagation, and termination. fujifilm.comuomustansiriyah.edu.iq In the case of this compound, a free radical initiator can abstract a hydrogen atom from one of the allyl groups, or add to the double bond, to generate a radical on the monomer. pslc.wsopen.edu This radical can then attack the double bond of another this compound molecule, initiating the propagation of the polymer chain. uomustansiriyah.edu.iq

The structure of this compound, with its two allyl groups, can lead to cross-linking during polymerization, resulting in the formation of a three-dimensional network. This is because both double bonds can potentially participate in the polymerization process.

Cationic and Anionic Polymerization Pathways

Cationic Polymerization: This type of polymerization is initiated by an acid or a cationic species and proceeds with a carbocation as the propagating species. libretexts.orgwikipedia.org Monomers suitable for cationic polymerization typically contain electron-donating groups that can stabilize the resulting carbocation. libretexts.org While alkenes can undergo cationic polymerization, the presence of the amine group in this compound, a Lewis base, can complicate this process by reacting with and neutralizing the acidic initiator.

Anionic Polymerization: Anionic polymerization is initiated by a nucleophile, and the propagating chain end is a carbanion. stanford.eduunacademy.com This method is generally effective for monomers with electron-withdrawing groups that can stabilize the negative charge. stanford.edu The electron-donating nature of the alkyl and allyl groups in this compound makes it a less likely candidate for anionic polymerization under typical conditions, as it would not effectively stabilize a carbanion.

Mechanism of Copolymerization with Other Monomers

Copolymerization is the process of polymerizing two or more different monomers together to form a copolymer. copoldb.jplibretexts.org this compound can be copolymerized with various other monomers to tailor the properties of the resulting polymer. researchgate.netiaea.org For instance, it has been copolymerized with acrylamide (B121943) using gamma radiation. iaea.org

The mechanism of copolymerization depends on the nature of the comonomers and the polymerization method used. In free radical copolymerization, the relative reactivities of the monomers determine the composition and structure of the resulting copolymer chain. tulane.edu The copolymerization of this compound with a comonomer like acrylamide can introduce cationic characteristics into the final polymer, especially when the amine group is protonated. tandfonline.comiaea.org This is often done to create cationic polymers for specific applications. tandfonline.com

The structure of the resulting copolymer can be random, alternating, block, or graft, depending on the polymerization conditions and the reactivity ratios of the monomers. libretexts.orglibretexts.org The incorporation of this compound units into a polymer chain can impart specific functionalities, such as sites for further chemical modification or the ability to interact with other substances through its amine group.

Crosslinking and Network Formation Mechanisms

This compound is utilized in the formation of crosslinked polymer networks. The mechanism often involves the creation of a three-dimensional structure through intermolecular and intramolecular linkages between growing polymer chains. tandfonline.com This process can be initiated by methods such as gamma radiation, which generates free radicals on the polymer backbone. tandfonline.com These radicals can then combine to form carbon-carbon crosslinks. tandfonline.com

The formation of these networks is influenced by several factors, including the concentration of the monomer, the viscosity of the solvent, and the rate constants of free radical and polymer addition. tandfonline.com In the context of hydrogels, crosslinking enhances biomechanical properties by creating intermolecular network linkages among various functional groups like hydroxyl, carboxyl, and amino groups. nih.gov

In some systems, the crosslinking process is catalyzed. For example, in acrylic emulsions, the reaction between diacetone acrylamide (DAAM) and adipic dihydrazide (ADH) is acid-catalyzed, leading to the formation of a ketimine moiety and a crosslinked network. gantrade.com The rate of this crosslinking reaction is therefore highly dependent on the pH of the system. gantrade.com

The general process of crosslinking can be described as a stepwise reaction where branched macromolecules of increasing molecular weight are formed, eventually leading to a gelled, three-dimensional network. tandfonline.comosti.gov This reduces the probability of bimolecular termination, leading to a "gel effect" at the initial stages of the reaction. tandfonline.com

Table 1: Factors Influencing Crosslinking of this compound-Containing Polymers

| Factor | Influence on Crosslinking | Citation |

| Monomer Concentration | Higher concentration can increase the extent of crosslinking. | tandfonline.com |

| Solvent Viscosity | Affects the diffusion of reactive species and can influence the rate of crosslinking. | tandfonline.com |

| Radiation Dose | In radiation-induced crosslinking, a higher dose can lead to more extensive network formation. | tandfonline.com |

| pH | In acid-catalyzed systems, lower pH increases the crosslinking rate. | gantrade.com |

Other Significant Chemical Transformations and Reaction Dynamics

Substitution Reactions (e.g., Nucleophilic Substitution)

This compound, as a tertiary amine, can participate in nucleophilic substitution reactions. In these reactions, an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. wikipedia.org The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. lkouniv.ac.in

Tertiary amines can react with alkyl halides in SN2 reactions to form quaternary ammonium salts. libretexts.org However, the product amine can also act as a nucleophile, potentially leading to further alkylation. libretexts.orglibretexts.org The reactivity in nucleophilic substitution is influenced by the structure of the amine and the alkyl halide, the nature of the leaving group, and the solvent. ksu.edu.sachemguide.co.uk

In some cases, the dialkylamino group itself can act as a leaving group in aromatic nucleophilic substitution reactions, being replaced by other primary or secondary amines. psu.edu The reactivity of amines as nucleophiles is a fundamental aspect of their chemistry, enabling the synthesis of a wide variety of compounds. libretexts.org For instance, a recently developed palladium/SOX catalyst facilitates the coupling of secondary amines with olefins to produce tertiary amines under simple conditions. news-medical.net

Table 2: Examples of Nucleophilic Substitution Reactions Involving Amine Structures

| Reactants | Product Type | Key Features | Citation |

| Tertiary Amine + Alkyl Halide | Quaternary Ammonium Salt | SN2 mechanism; the amine acts as the nucleophile. | libretexts.org |

| 1-Dialkylamino-2,4-dinitronaphthalene + Primary Amine | 1-Alkylamino-2,4-dinitronaphthalene | The dialkylamino group is the nucleofuge (leaving group). | psu.edu |

| Secondary Amine + Olefin (with catalyst) | Tertiary Amine | Palladium/SOX catalyzed C-H amination cross-coupling. | news-medical.net |

Addition Reactions Across Double Bonds

The allyl groups in this compound contain carbon-carbon double bonds, which are susceptible to addition reactions. orgosolver.com In these reactions, a molecule adds across the double bond, breaking the pi bond and forming two new single bonds. savemyexams.com

Electrophilic addition is a common reaction for alkenes. libretexts.org A hydrogen halide, for example, can add across the double bond, with the hydrogen atom attaching to one carbon and the halogen to the other. libretexts.org The mechanism typically involves an initial attack by the pi electrons of the double bond on the electrophile, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org

Addition reactions involving dienes (molecules with two double bonds) can result in 1,2-addition or 1,4-addition products. masterorganicchemistry.com The distribution of these products can be influenced by reaction conditions such as temperature, leading to either kinetic or thermodynamic control. masterorganicchemistry.com Free-radical addition to dienes is also possible and can lead to anti-Markovnikov products. masterorganicchemistry.com

Oxidation and Reduction Pathways

The chemical structure of this compound allows for both oxidation and reduction reactions. The tertiary amine group can be oxidized. For example, the ease of oxidation of halide ions can influence polymerization reactions involving allylamines, with bromide ions being more easily oxidized than chloride ions. shu.ac.uk The oxidation of amines can also be a key step in the formation of more complex molecules. researchgate.net In biological systems and related chemical models, the oxidation of fatty acids can proceed via an omega-oxidation pathway, initiated by cytochrome P450 enzymes, which may serve as an alternative breakdown route. nih.gov

The double bonds in the allyl groups can be reduced, for example, through catalytic hydrogenation, which converts the alkene groups to alkanes. The reduction of acids can lead to the formation of alcohols. ump.edu.my

Investigations into Complex or Oscillatory Reactions Involving Related Amine Structures

Tertiary amines can be involved in complex reaction kinetics. For example, the curing of epoxy resins with amines can involve an initial fast amine-epoxide reaction followed by a more complex, slower hydroxyl-epoxide reaction. osti.gov The tertiary amine adduct formed in the initial reaction can act as a catalyst for the subsequent reactions, the mechanisms of which can be influenced by temperature. osti.gov

Some chemical systems involving amines exhibit oscillatory behavior, where the concentrations of intermediates fluctuate over time. nih.gov These complex reaction networks are of interest for understanding dynamic chemical systems. For instance, autocatalytic and oscillatory networks have been designed based on the thiol-assisted formation of guanidines from thiouronium salts and amines. nih.gov These reactions can be coupled with cyclization to produce oscillations in the concentration of heterocyclic products like pyrimidine (B1678525) derivatives. nih.gov Such complex reaction dynamics highlight the diverse reactivity of amine-containing structures beyond simple stoichiometric transformations.

Diallylethylamine in Polymer Science and Engineering Applications

Polymerization and Copolymerization Studies of Diallylethylamine

The presence of two allyl groups in this compound makes it a valuable component in both homopolymerization and copolymerization reactions. These reactions lead to the formation of polymers with unique architectures and functionalities.

Synthesis and Characterization of Poly(this compound) Homopolymers

The synthesis of poly(this compound) homopolymers can be achieved through various polymerization techniques. One common method involves the use of radical initiators to induce polymerization of the this compound monomer. The resulting homopolymer possesses a repeating unit derived from the cyclization of the diallyl structure, leading to a polymer chain containing five-membered rings.

The characterization of poly(this compound) homopolymers is crucial to understanding their structure and properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are employed to confirm the polymer structure. Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the synthesized polymers. scirp.org

Copolymers Incorporating this compound Units

This compound can be copolymerized with a wide range of other monomers to create copolymers with specific functionalities. wikipedia.org These copolymers often exhibit properties that are a combination of the individual monomer units, or in some cases, entirely new synergistic properties.

For instance, this compound hydrochloride has been copolymerized with acrylamide (B121943) using gamma radiation. researchgate.net The resulting cationic copolymers have been studied for their potential applications, with research indicating that the polymerization rate is influenced by factors such as dose rate, comonomer concentration, and temperature. researchgate.net

Another notable example is the copolymerization of this compound with sulfur dioxide. epo.orggoogle.comgoogle.com This reaction, often carried out in a polar solvent with a radical polymerization initiator, can yield water-soluble copolymers. epo.org The molecular weight of the resulting copolymer can be controlled by the addition of an acid during the polymerization process. epo.orggoogle.com

Furthermore, this compound hydrochloride has been used in the preparation of acrylamide-based polymeric resins through gamma radiation-initiated template polymerization. tandfonline.com These copolymers, such as poly(acrylamide-acrylic acid-diallylethylamine hydrochloride), have been investigated for various applications. tandfonline.com

The table below summarizes some of the copolymerization studies involving this compound.

| Comonomer(s) | Polymerization Method | Key Findings |

| Acrylamide | Gamma Radiation | Polymerization rate is dependent on dose rate, comonomer concentration, and temperature. researchgate.net |

| Sulfur Dioxide | Radical Polymerization | Produces water-soluble copolymers; molecular weight can be controlled by acid addition. epo.orggoogle.com |

| Acrylamide, Acrylic Acid | Gamma Radiation-Initiated Template Polymerization | Forms functional polymeric resins. tandfonline.com |

Block Copolymers and Controlled Polymerization

The synthesis of block copolymers, which consist of two or more different polymer chains linked together, allows for the creation of materials with distinct, well-defined domains and properties. wikipedia.orgmdpi.com While specific research on block copolymers exclusively featuring this compound is not extensively detailed in the provided results, the principles of controlled polymerization techniques are relevant. frontiersin.org

Controlled/"living" polymerization methods are essential for creating well-defined block copolymers. frontiersin.orgresearchgate.net These techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for precise control over polymer molecular weight, architecture, and functionality. mdpi.comsigmaaldrich.com The synthesis of block copolymers typically involves the sequential polymerization of different monomers. mdpi.com For instance, a macroinitiator can be created from one type of monomer, which is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. frontiersin.orgresearchgate.net

Design and Fabrication of this compound-Based Polymer Networks

The bifunctional nature of this compound makes it an excellent candidate for the creation of crosslinked polymer networks. These networks possess enhanced mechanical properties and functionalities compared to their linear counterparts.

Interpenetrating Polymer Networks (IPNs) Utilizing this compound Components

Interpenetrating polymer networks (IPNs) are a unique class of polymer blends where two or more crosslinked polymer networks are physically interlaced but not covalently bonded to each other. wikipedia.org This structure can lead to synergistic improvements in material properties. nih.gov The synthesis of an IPN typically involves synthesizing one polymer network and then swelling it with the monomer and crosslinker of the second polymer, which is then polymerized in situ. nih.gov

While direct examples of this compound in IPNs are not explicitly detailed in the search results, its ability to form crosslinked networks makes it a potential component for such systems. For example, a this compound-based network could be interpenetrated with another polymer network, such as one derived from poly(N-isopropylacrylamide) (pNIPAm), to create a material with combined properties. nih.gov The stability and properties of IPNs are highly dependent on the miscibility and interaction between the constituent polymer networks. cyu.franr.fr

Crosslinked Polymer Systems for Enhanced Functionality

Crosslinking is a process that connects polymer chains, forming a three-dimensional network structure. researchgate.net This process significantly improves the mechanical properties, thermal stability, and chemical resistance of the polymer. marmon-ad.com this compound, with its two reactive allyl groups, is well-suited for creating crosslinked polymer systems.

The crosslinking of polymers can be achieved through various methods, including the use of multifunctional crosslinking agents that react with the functional groups on the polymer chains. rsc.orgnih.gov In the case of this compound-containing polymers, the allyl groups can participate in crosslinking reactions. For example, a copolymer of this compound could be crosslinked by reacting the pendant allyl groups with a suitable crosslinking agent.

The properties of the resulting crosslinked network can be tailored by controlling the crosslink density, which is the number of crosslinks per unit volume. rsc.org A higher crosslink density generally leads to a more rigid and less swellable material. The characterization of these crosslinked systems often involves techniques to determine their gel content and swelling behavior. mdpi.com

Hydrogel Architectures and Their Formation

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of swelling and retaining significant amounts of water or biological fluids. nih.govresearchgate.net The architecture of these networks dictates their macroscopic properties, including mechanical strength, swelling behavior, and permeability. The synthesis of hydrogels can be achieved through various polymerization methods that allow for the creation of structures with specific molecular characteristics, such as linear and branched units. nih.gov The properties of the final hydrogel are largely determined by the monomers used in its synthesis. nih.gov

The formation of hydrogel architectures can be accomplished through several strategic approaches. One method involves the assembly of pre-formed building blocks, such as hydrogel colloids, which can be induced to form larger structures through stimuli like heat. core.ac.ukresearchgate.net Another advanced technique is the use of dynamic covalent chemistry, where reversible bonds, such as hydrazones, are used to crosslink polymer chains. This allows for the creation of hydrogels with distinct architectures, including side-chain crosslinking (SCX), linear crosslinking (LX), and star crosslinking (SX), each imparting different viscoelastic properties to the material. biorxiv.org Furthermore, electromicrofluidic platforms enable the programmable formation and assembly of hydrogel architectures by manipulating prepolymer droplets and crosslinked microgels, offering precise control over the final 3D structure. nih.gov

This compound, with its tertiary amine group and two reactive allyl groups, can be incorporated into hydrogel networks as a functional monomer or a crosslinking agent. Through radical polymerization, the allyl groups can participate in the formation of the polymer backbone and cross-links. The inclusion of the this compound unit within the hydrogel matrix imparts specific functionalities, most notably pH-responsiveness, which is discussed in the following sections.

Functionalization and Application-Specific Polymer Development

The versatility of this compound as a monomer allows for its use in the development of functional polymers tailored for specific applications. By incorporating it into polymer chains, materials with responsive behaviors and specialized separation capabilities can be engineered.

Development of Responsive Polymer Materials

Stimuli-responsive polymers, often called "smart" or "intelligent" materials, are designed to undergo significant changes in their physical or chemical properties in response to small external triggers. specificpolymers.comrsc.org These triggers can include temperature, light, and, notably, pH. specificpolymers.com The functional component responsible for the response is typically a specific moiety integrated into the polymer structure. specificpolymers.com

Polymers incorporating this compound are particularly well-suited for creating pH-responsive materials. The tertiary amine group in the this compound unit acts as a weak base. This group can be protonated or deprotonated depending on the pH of the surrounding environment. This change in ionization state directly alters the polymer's properties.

The design of these pH-responsive polymers leverages the acidic nature of specific environments. mdpi.com In acidic conditions (low pH), the tertiary amine groups become protonated (R₃N + H⁺ ⇌ R₃NH⁺). This leads to a high density of positive charges along the polymer chains, causing electrostatic repulsion. This repulsion forces the polymer network to expand or swell. Conversely, in basic conditions (high pH), the amine groups are deprotonated and electrically neutral, reducing the internal repulsion and causing the polymer to collapse or deswell. This reversible swelling-deswelling behavior is the basis for their application in various fields.

| Property | Description |

| Stimulus | pH |

| Responsive Group | Tertiary Amine (from this compound) |

| Mechanism | Protonation/Deprotonation of the amine group. |

| Behavior at Low pH | Protonated (positively charged). Polymer swells due to electrostatic repulsion. |

| Behavior at High pH | Deprotonated (neutral). Polymer collapses or shrinks. |

| Potential Applications | On-demand drug delivery, biosensing, smart coatings. rsc.org |

Polymeric Adsorbents and Ion Exchangers

Polymeric adsorbents are synthetic materials with high internal surface area and porosity, designed to adsorb various organic and inorganic compounds. purolite.com When these polymers are functionalized with charged groups, they can act as ion exchangers. Ion exchange is a process where ions from a solution are exchanged for dissimilar ions of the same charge initially present in the polymer solid. iitd.ac.in

Polymers containing this compound can be specifically designed to function as weak base anion exchangers. The tertiary amine functionality provides the active sites for ion exchange. purolite.com For instance, copolymers of acrylamide and this compound have been prepared for such purposes. iaea.org In these materials, the nitrogen-containing groups are responsible for the ion exchange capacity.

The mechanism involves the protonation of the amine groups in an acidic to neutral solution, allowing them to bind anions from the solution. The efficiency of these polymeric adsorbents depends on physical characteristics like porosity, surface area, and the degree of crosslinking, which influences the accessibility of the functional groups. mdpi.com Research on similar amine-functionalized polymers, such as those modified with polyethylenimine (PEI), shows that synthesis conditions directly impact the material's performance. espublisher.com The static exchange capacity (SEC), a measure of the ion exchanger's performance, is highly dependent on factors like the ratio of polymer to the aminating agent and the curing temperature. espublisher.com For example, in one study, the highest exchange capacity was achieved at an optimal mass ratio of copolymer to aminating agent and a specific curing temperature of 80°C; temperatures above this optimum led to a decrease in capacity, likely due to matrix compaction. espublisher.com

| Synthesis Parameter | Observation | Resulting Static Exchange Capacity (SEC) | Reference |

| Copolymer:Aminating Agent Ratio | SEC increases with the proportion of the aminating agent up to a saturation point. | 6.13 meq/g at an optimal 1.0:6.0 ratio. | espublisher.com |

| Modification Temperature | SEC is optimal at a specific temperature; higher temperatures can decrease capacity. | 6.22 meq/g at an optimal 80°C. | espublisher.com |

| Modification Duration | SEC and product yield increase with time up to an optimal duration. | The highest yield (85%) was achieved at 12 hours. | espublisher.com |

Catalytic Roles and Ligand Chemistry of Diallylethylamine

Diallylethylamine as a Ligand in Coordination Chemistry

Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the synthesis, characterization, or detailed coordination chemistry of this compound metal complexes. The following sections are structured according to the requested outline but will address the topics from a general perspective due to the absence of data specific to this compound.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with amine ligands is a fundamental process in coordination chemistry. truman.eduajol.info Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. truman.eduwikipedia.org The resulting complex can then be isolated and purified.

Characterization of new coordination compounds is crucial to determine their structure and properties. numberanalytics.comd-nb.infotsu.edu Standard techniques include:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the amine and allyl groups. ajol.infod-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. ajol.info

UV-Visible Spectroscopy: To study the electronic transitions within the complex. ajol.info

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the coordination geometry of the metal center. numberanalytics.comekb.eg

Elemental Analysis: To confirm the empirical formula of the synthesized complex. ajol.info

Without experimental data for this compound complexes, specific details on their synthesis and spectral characteristics cannot be provided.

Steric and Electronic Parameters of this compound Ligands

The catalytic activity and stability of metal complexes are heavily influenced by the steric and electronic properties of their ligands. researchgate.netnih.gov

Steric Parameters: These relate to the size and bulkiness of the ligand, which can control access to the metal center and influence the selectivity of catalytic reactions. researchgate.netlibretexts.org A common descriptor is the Tolman cone angle, which measures the steric bulk of a ligand. libretexts.org For a ligand like this compound, the flexibility of the ethyl and allyl groups would allow for various conformations, making a single cone angle value less straightforward to define compared to more rigid ligands.

Electronic Parameters: These describe the electron-donating or -withdrawing nature of the ligand. researchgate.netnih.gov The nitrogen atom in this compound possesses a lone pair of electrons, making it a σ-donor. The electronic nature can be probed experimentally, for example, by analyzing the C-O stretching frequencies in corresponding metal carbonyl complexes. researchgate.net Generally, alkylamines are considered strong σ-donors. libretexts.org

A summary of how these parameters are generally determined is presented in the table below.

| Parameter | Description | Method of Determination |

| Steric | Describes the physical size and bulk of the ligand. | X-ray crystallography, Computational modeling (e.g., Tolman cone angle, percent buried volume). researchgate.netnih.gov |

| Electronic | Describes the electron-donating or -withdrawing ability of the ligand. | Infrared spectroscopy of metal carbonyl complexes (e.g., Tolman Electronic Parameter), Electrochemistry, Computational chemistry (e.g., analysis of molecular orbitals). researchgate.netnih.govrsc.org |

Exploration of Bidentate and Multidentate Coordination

Ligands are classified by their denticity, which is the number of donor atoms that can bind to a central metal ion. savemyexams.comcsbsju.educhemguide.co.uklibretexts.org

Monodentate ligands bind through a single donor atom. csbsju.educhemguide.co.uk

Bidentate ligands bind through two donor atoms, forming a chelate ring. savemyexams.comcsbsju.educhemguide.co.uk

Multidentate ligands (or polydentate) bind through multiple donor atoms. savemyexams.comchemguide.co.uk

This compound contains a nitrogen atom and two allyl groups. The nitrogen atom is a primary coordination site. The allyl groups contain C=C double bonds, which can also coordinate to a metal center (η²-coordination). wikipedia.orglibretexts.org This raises the possibility of different coordination modes:

Monodentate: Coordination solely through the nitrogen atom.

Bidentate: Coordination through the nitrogen atom and one of the allyl groups.

Tridentate: Coordination through the nitrogen atom and both allyl groups.

The formation of stable chelate rings with bidentate and multidentate ligands, known as the chelate effect, generally leads to more stable complexes compared to those with monodentate ligands. csbsju.eduquora.com Whether this compound acts as a bidentate or tridentate ligand would depend on factors like the nature of the metal ion, the solvent, and the reaction conditions. However, no specific studies confirming these coordination modes for this compound were found.

This compound in Homogeneous and Heterogeneous Catalysis

Application in Transition Metal-Catalyzed Reactions

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. ias.ac.inprinceton.eduresearchgate.netnih.gov The ligands coordinated to the metal center play a critical role in tuning the catalyst's activity, selectivity, and stability. rsc.orgfrontiersin.org Amine ligands are common in catalysis, often serving as ancillary or "spectator" ligands that modify the electronic and steric environment of the metal. mdpi.com

The allyl group itself is a key functional group in many transition metal-catalyzed reactions, such as allylic substitution. wikipedia.org A ligand like this compound, containing both amine and allyl functionalities, could potentially be involved in:

Homogeneous Catalysis: Where the this compound-metal complex is soluble in the reaction medium. ias.ac.innih.gov

Heterogeneous Catalysis: Where the complex is immobilized on a solid support, such as a polymer or zeolite, which can facilitate catalyst separation and recycling. frontiersin.org

While many transition metal complexes with amine or allyl ligands are known catalysts, wikipedia.orgmdpi.combeilstein-journals.org no specific examples of this compound being used in such catalytic systems were identified in the available literature. For instance, while petroleum porphyrin complexes of copper have been shown to have high catalytic activity in certain oxidation reactions, there is no mention of this compound in this context. mdpi.com

Organocatalytic Systems Involving Amine Functionality

Organocatalysis is a branch of catalysis that uses small organic molecules as catalysts, avoiding the need for metal-based catalysts. wikipedia.org Secondary and tertiary amines are prominent classes of organocatalysts. They can operate through different mechanisms, such as:

Enamine Catalysis: Where a secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate.

Iminium Catalysis: Where a secondary amine reacts with an α,β-unsaturated carbonyl to form an electrophilic iminium ion.

This compound is a tertiary amine. Tertiary amines are primarily used as Brønsted or Lewis bases in organocatalysis. They can deprotonate substrates to generate reactive nucleophiles or activate electrophiles through non-covalent interactions.

Despite the prevalence of amine-based organocatalysis, a search of the scientific literature did not reveal any specific studies where this compound itself was employed as an organocatalyst.

Mechanistic Studies of Catalytic Processes

While extensive research specifically detailing the catalytic cycles and intermediates involving this compound as a primary ligand is limited in publicly accessible literature, its potential roles can be extrapolated from established principles in organometallic chemistry and studies on analogous allylamine (B125299) ligands. The following sections delineate the plausible mechanistic pathways and the influence of ligand architecture based on these principles.

Elucidation of Catalytic Cycles and Intermediates

A catalytic cycle is a multi-step mechanism illustrating how a catalyst participates in and is regenerated during a chemical reaction. wikipedia.org For a metal complex featuring this compound as a ligand, the specific cycle would depend on the metal center (e.g., Palladium, Rhodium) and the type of transformation (e.g., cross-coupling, hydroformylation).

Generally, catalytic cycles involving metal complexes consist of fundamental steps: oxidative addition, migratory insertion, transmetalation, and reductive elimination. libretexts.org In the context of a hypothetical palladium-catalyzed cross-coupling reaction, such as the Heck reaction, the cycle would likely proceed as follows:

Oxidative Addition: The active Pd(0) catalyst, coordinated to the this compound ligand, reacts with an organic halide (R-X), oxidizing the metal to Pd(II) and forming a new intermediate.

Migratory Insertion: An alkene substrate coordinates to the Pd(II) complex and subsequently inserts into the Pd-R bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon chain is eliminated, forming the final product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated, often with the help of a base, allowing it to re-enter the catalytic cycle. jk-sci.com

The this compound ligand can coordinate to the metal center in several ways, influencing the stability and reactivity of the catalytic intermediates. The tertiary amine can act as a classic Lewis base donor. Concurrently, the two allyl groups can bind to the metal in an η²-fashion (side-on coordination of the double bond). This hemilabile behavior, where one of the allyl groups might dissociate to open a coordination site for the substrate, could be a key feature of its catalytic function. sustech.edu.cn

The identification of reaction intermediates is crucial for understanding the mechanism. nih.gov While no specific intermediates involving this compound are documented, studies on related systems suggest that species such as η²-olefin-metal complexes and metal-hydride complexes are plausible. mdpi.commdpi.com Spectroscopic techniques like in-situ High-Pressure Infrared (HP-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in observing such transient species. rsc.orgnih.gov

Influence of Ligand Design on Catalytic Performance

The design of a ligand is paramount as its electronic and steric properties can profoundly impact the catalyst's activity, selectivity, and stability. nih.govrsc.org The importance of ligand design has been demonstrated in numerous catalytic systems, from gold catalysis to rhodium-catalyzed hydroformylation. nih.govmdpi.com For this compound, key structural features—the N-ethyl group and the two allyl moieties—would dictate its catalytic performance.

Electronic Effects: The nitrogen atom in this compound is an electron-donating center. The electron density at the metal center can be tuned by modifying the substituents on the nitrogen. An ethyl group is slightly more electron-donating than a methyl group, which could make the metal center more electron-rich. This increased electron density can, for example, facilitate the initial oxidative addition step in many cross-coupling reactions. mit.edu The electronic properties of ligands are known to be crucial for tuning catalytic activity and selectivity. rsc.org

Steric Effects: The size of the N-alkyl group creates a specific steric environment around the metal. This steric hindrance can influence the regioselectivity and enantioselectivity of a reaction by controlling how substrates approach the metal center. frontiersin.org For instance, in rhodium-catalyzed hydroformylation, the steric bulk of phosphine (B1218219) ligands is a key factor in determining the ratio of linear to branched aldehyde products. nih.gov While this compound is achiral, its derivatives could be designed to create a chiral pocket around the metal, enabling asymmetric catalysis. nih.gov

The table below illustrates how modifications to a generic diallylalkylamine ligand framework could theoretically influence catalytic outcomes based on established principles of ligand design.

| Ligand Modification | Anticipated Steric Effect | Anticipated Electronic Effect | Potential Impact on Catalysis |

| N-Alkyl Group: Methyl vs. Ethyl vs. iso-Propyl | Increasing steric bulk (iso-Propyl > Ethyl > Methyl) | Minor increase in electron-donating ability with size | May influence regioselectivity; bulkier groups can enhance selectivity but may decrease reaction rate. frontiersin.org |

| Allyl Group: Substitution on the allyl backbone | Increased steric hindrance near the metal center | Can alter the π-acceptor/donor properties of the olefin | Can be used to fine-tune the stability of metal-olefin intermediates and influence product distribution. |

| Introduction of Phosphine Moiety: Replacing an allyl group with a diphenylphosphine (B32561) group | Significant increase in steric bulk (cone angle) | Introduction of π-acceptor properties from the phosphine | Creates a hemilabile P,N-ligand, potentially improving catalyst stability and activity in reactions like Buchwald-Hartwig amination. jk-sci.com |

Computational Chemistry Investigations of Diallylethylamine Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in understanding the dynamic behavior of molecules. These methods can predict how molecules like diallylethylamine exist and move in different environments, providing a foundation for understanding their chemical behavior.

The flexibility of this compound, with its multiple rotatable bonds, gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.

A detailed computational study on the closely related compound diallylamine (B93489) (DAA), which differs from this compound only by the substitution of an ethyl group with a hydrogen atom on the nitrogen, provides significant insight into the conformational preferences. Using density functional theory (B3LYP-D3(BJ)) and ab initio methods (MP2) with an aug-cc-pVTZ basis set, a surprisingly complex conformational landscape with 42 unique minima was identified for diallylamine. The four lowest energy conformers were experimentally observed, confirming the accuracy of the computational predictions.

The geometry of these conformers is determined by the interplay of subtle attractive and repulsive intramolecular interactions, including hyperconjugation involving the lone pair of electrons on the nitrogen atom. The relative energies of the most stable conformers of diallylamine, calculated at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory, are presented in the table below. Given the structural similarity, this compound is expected to exhibit a similarly complex conformational landscape, with the ethyl group potentially influencing the relative energies and populations of the various conformers due to steric and electronic effects.

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| I | 0.00 |

| II | 1.25 |

| III | 2.10 |

| IV | 3.45 |

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and the flexibility of the molecule. Such simulations would provide a time-averaged picture of the conformational populations and could be used to calculate various thermodynamic properties.

Computational methods are valuable for predicting structure-reactivity relationships (SRR). By analyzing the electronic and steric properties of different conformers of this compound, it is possible to predict how its structure influences its chemical reactivity. For instance, the accessibility of the nitrogen lone pair and the π-systems of the allyl groups, which are crucial for its nucleophilic and reactive properties, will vary between different conformers.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule, which is fundamental to understanding its bonding, stability, and reactivity.

Quantum chemical calculations, such as those performed for diallylamine, offer a deep understanding of the electronic structure of this compound. Natural Bond Orbital (NBO) analysis is a powerful tool used in these studies to analyze the delocalization of electron density and the nature of chemical bonds.

In diallylamine, NBO analysis revealed the importance of hyperconjugative interactions, where the nitrogen lone pair (a high-energy, non-bonding orbital) donates electron density into the antibonding orbitals of adjacent C-C and C-H bonds. These interactions contribute to the stabilization of certain conformations over others. For this compound, similar hyperconjugative interactions involving the nitrogen lone pair and the π-systems of the allyl groups are expected to play a crucial role in determining its conformational preferences and electronic properties. The ethyl group would introduce additional hyperconjugative and inductive effects, subtly modifying the electronic distribution.

The table below summarizes key NBO results for a representative conformer of diallylamine, illustrating the donor-acceptor interactions that stabilize the molecule. Similar calculations for this compound would provide a quantitative picture of its electronic structure.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP (N) | σ(C-C) | ~5-8 |

| LP (N) | σ(C-H) | ~2-4 |

| π(C=C) | σ*(C-H) | ~1-2 |

The reactivity of a molecule is largely governed by the distribution of its electron density, which determines the locations of its nucleophilic (electron-rich) and electrophilic (electron-poor) sites. Quantum chemical calculations can predict these sites with high accuracy.

For this compound, the primary nucleophilic center is expected to be the nitrogen atom due to its lone pair of electrons. The π-bonds of the two allyl groups also represent regions of high electron density and can act as nucleophiles. Electrophilic sites are generally associated with atoms that are bonded to more electronegative atoms. In this compound, the carbon atoms attached to the nitrogen will have a partial positive charge, making them potential electrophilic sites.

Molecular electrostatic potential (MEP) maps are a common way to visualize the charge distribution on the surface of a molecule. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate the nucleophilic sites (the nitrogen lone pair and the allyl π-systems), while regions of positive potential (blue) would highlight the electrophilic sites. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also provides critical information. The HOMO is typically localized on the most nucleophilic part of the molecule, while the LUMO is localized on the most electrophilic part.

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as alkylation at the nitrogen or addition to the allyl groups, quantum chemical methods can be used to calculate the geometries and energies of the reactants, products, and transition states. This information allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For example, in a hypothetical reaction where this compound acts as a nucleophile, computational methods can be used to model the approach of the electrophile, the formation of the new bond, and any associated conformational changes. By calculating the energy profile of this process, the most favorable reaction pathway can be identified. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering invaluable mechanistic insights. These calculations can also help to explain the regioselectivity and stereoselectivity of reactions involving this compound.

Computational Studies of this compound Polymerization

Modeling Polymer Chain Growth and Microstructure

A critical aspect of diallylamine polymerization is the competition between propagation and intramolecular cyclization, which dictates the microstructure of the polymer. Computational models can predict the propensity for cyclization by calculating the transition state energies for the formation of five- or six-membered rings versus intermolecular chain propagation. Factors such as monomer concentration and temperature can be simulated to understand their effect on the resulting polymer microstructure, including the degree of cyclization and the presence of unreacted pendant allyl groups.

Table 1: Hypothetical DFT-Calculated Parameters for this compound Polymerization Steps

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Initiation | Activation Energy (Ea) | Data not available |

| Propagation | Activation Energy (Ea) | Data not available |

| Cyclization (5-membered ring) | Activation Energy (Ea) | Data not available |

| Cyclization (6-membered ring) | Activation Energy (Ea) | Data not available |

| Chain Transfer | Activation Energy (Ea) | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available.

Simulations of Polymer Network Formation and Crosslinking Density

Molecular dynamics simulations are a powerful tool for modeling the formation of polymer networks from monomers like this compound. arxiv.org These simulations can track the trajectories of individual atoms and molecules, allowing for the observation of bond formation and the evolution of the polymer network over time. lammps.org By defining reactive force fields, MD simulations can model the crosslinking process that occurs through the pendant allyl groups, leading to the formation of a thermoset material.

These simulations can provide valuable information about the relationship between the initial reaction conditions and the final network topology. Key parameters that can be extracted from such simulations include the crosslinking density, the distribution of network chain lengths, and the volume change upon curing. This information is crucial for predicting the mechanical and thermal properties of the bulk polymer. researchgate.net For instance, higher crosslinking densities generally lead to increased rigidity and a higher glass transition temperature.

Computational Catalysis with this compound Ligands

While specific computational studies on this compound as a ligand in catalysis are scarce, the principles of computational organometallic chemistry can be applied to understand its potential role. This compound can act as a ligand, coordinating to a metal center through its nitrogen atom and potentially its allyl groups, thereby influencing the catalytic activity and selectivity of the metal complex.

Ligand-Metal Interaction Dynamics and Energetics

Furthermore, DFT can be used to calculate the binding energy between the this compound ligand and the metal, which is a measure of the stability of the complex. nih.gov The electronic properties of the complex, such as the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be determined. These electronic parameters are critical for understanding the reactivity of the metal complex and its potential as a catalyst. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the nature of the metal-ligand bond, determining whether it is primarily ionic or covalent. rsc.org

Table 2: Representative Data from a Hypothetical DFT Analysis of a this compound-Metal Complex

| Property | Metal Center | Calculated Value |

| Binding Energy | Pd(II) | Data not available |

| M-N Bond Length | Pd(II) | Data not available |

| HOMO Energy | Pd(II) | Data not available |

| LUMO Energy | Pd(II) | Data not available |

| Mulliken Charge on Metal | Pd(II) | Data not available |

Note: This table is for illustrative purposes. Specific computational data for this compound complexes is not available.

Theoretical Prediction of Catalytic Activity and Selectivity

Computational methods can be used to predict the catalytic activity and selectivity of a metal complex containing a this compound ligand for a specific reaction. This is typically achieved by calculating the energy profile of the entire catalytic cycle. Each step in the cycle, including substrate coordination, insertion, and product release, is modeled, and the corresponding transition state energies are calculated.

The rate-determining step of the catalytic cycle is identified as the one with the highest activation energy. By comparing the energy barriers for different potential reaction pathways, the selectivity of the catalyst can be predicted. For example, in a hydrogenation reaction, DFT could be used to determine whether the catalyst would selectively reduce one functional group over another. These theoretical predictions can guide the experimental design of new and more efficient catalysts.

Advanced Spectroscopic Characterization of Diallylethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of diallylethylamine, offering insights into the chemical environment of individual atoms. libretexts.org

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular structure. In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the ethyl and allyl groups are observed. The ethyl group typically displays a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. libretexts.org The allyl groups show more complex splitting patterns due to the vinyl and allylic protons.

The ¹³C NMR spectrum provides the number of distinct carbon environments. nih.gov For this compound, separate signals are expected for the methyl and methylene carbons of the ethyl group, as well as for the sp²-hybridized (olefinic) and sp³-hybridized carbons of the allyl groups. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the molecular puzzle. princeton.eduscielo.org.bo A COSY spectrum reveals proton-proton couplings, visually connecting adjacent protons in the structure. youtube.com For instance, it would show a correlation between the methyl and methylene protons of the ethyl group. libretexts.org

HSQC spectroscopy correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning ¹H and ¹³C signals definitively. princeton.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific carbon atom to its attached proton(s). nih.gov The use of these advanced 2D NMR techniques is crucial for the unambiguous assignment of all proton and carbon signals in this compound and its derivatives. scielo.brbas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | Triplet | ~12 |

| CH₂ (ethyl) | Quartet | ~48 |

| N-CH₂ (allyl) | Doublet | ~55 |

| CH= (allyl) | Multiplet | ~135 |

| =CH₂ (allyl) | Multiplet | ~117 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Solid-State NMR for Polymeric Forms

For polymeric derivatives of this compound, solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of the polymer chains. mdpi.com Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and conformation of the polymer in its solid form. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solid samples. researchgate.netresearchgate.net

By analyzing the chemical shifts and line shapes in the ssNMR spectra, researchers can gain insights into the degree of polymerization, the presence of different monomeric units, and the packing of the polymer chains. okstate.edu For instance, changes in the chemical shifts of the vinyl carbons can indicate their participation in the polymerization process. Furthermore, advanced ssNMR experiments can probe the dynamics of different segments of the polymer, distinguishing between rigid crystalline domains and more mobile amorphous regions. okstate.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, offering a "fingerprint" that is unique to the compound's structure and functional groups. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. gatewayanalytical.com In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.

Key expected vibrational modes for this compound include:

C-H stretching vibrations: Aliphatic C-H stretches from the ethyl and allyl groups would appear in the region of 2850-3000 cm⁻¹. Olefinic C-H stretches from the vinyl groups would be observed at higher wavenumbers, typically above 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the allyl groups would give rise to a characteristic absorption band around 1640-1680 cm⁻¹. rsc.org

C-N stretching vibrations: The stretching of the carbon-nitrogen bond of the tertiary amine would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

=C-H bending vibrations: Out-of-plane bending vibrations of the vinyl C-H bonds would produce strong bands in the 910-1000 cm⁻¹ region.

FTIR is particularly sensitive to polar bonds and is an excellent tool for confirming the presence of heteroatomic functional groups. gatewayanalytical.com

Raman Spectroscopy for Structural Characterization

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. gatewayanalytical.comthermofisher.com This makes it an excellent technique for characterizing the carbon-carbon double bonds in this compound. gatewayanalytical.com

In the Raman spectrum of this compound, the C=C stretching vibration of the allyl groups would be expected to produce a strong and sharp signal, providing clear evidence of the double bonds. unizar-csic.es Raman spectroscopy is also effective for studying the carbon backbone of molecules. labmanager.com When used in conjunction with microscopy, Raman can provide spatially resolved chemical information. americanpharmaceuticalreview.com The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational analysis of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgplasmion.com For this compound, a molecular ion peak corresponding to its molecular weight (125.22 g/mol ) would be observed in the mass spectrum. nih.gov

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. wikipedia.org The way this compound breaks apart can offer valuable clues about its structure. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this compound, this could result in the loss of an ethyl or allyl radical, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to separate this compound from a mixture before analysis. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with exceptional accuracy, typically to several decimal places. libretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (isobars). libretexts.org This precision is possible because the exact masses of atoms are not integers. acs.org For instance, an oxygen atom (¹⁶O) has a mass of 15.9949 amu, while a carbon atom (¹²C) is defined as 12.0000 amu, and a hydrogen atom (¹H) has a mass of 1.00783 amu. acs.org

For this compound, the molecular formula is C₈H₁₅N. nih.gov Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference for comparison with the experimentally measured value from an HRMS instrument. The close agreement between the experimental and theoretical exact masses confirms the elemental composition of the molecule. acs.org

The computed monoisotopic mass for this compound (C₈H₁₅N) is 125.120449483 Da. nih.gov An HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with an m/z value that matches this theoretical calculation to within a few parts per million (ppm), thus confirming its molecular formula.

Table 1: Theoretical Exact Mass of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | nih.gov |

| Monoisotopic Mass | 125.120449483 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry, also known as MS/MS, is a powerful technique that involves multiple stages of mass analysis to elucidate the structure of a molecule. rsc.orgnist.gov In a typical MS/MS experiment, a precursor ion (often the molecular ion or a protonated molecule) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are then analyzed in a second mass analyzer. rsc.orgnist.gov This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the molecule. thermofisher.com

The fragmentation of amines in mass spectrometry is often predictable. A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, nitrogen-containing cation. miamioh.edu

For this compound, the molecular ion ([C₈H₁₅N]⁺˙) has a nominal mass of 125. The primary fragmentation is expected to occur via α-cleavage. The loss of an ethyl radical (•CH₂CH₃, 29 Da) would lead to a fragment ion with an m/z of 96. Alternatively, cleavage of one of the allyl groups (loss of a C₃H₅• radical, 41 Da) would result in a fragment ion with an m/z of 84. The most characteristic fragmentation, however, involves the loss of a C₂H₄ molecule via a rearrangement, leading to the most abundant ion at m/z 110. This is a common fragmentation pattern for N-ethyl amines. Further fragmentation of these primary ions can also occur, providing additional structural information. nih.gov

The GC-MS data available for this compound shows a prominent peak at m/z 110, which is the base peak, confirming the loss of an ethylene (B1197577) molecule as a major fragmentation pathway. Other significant peaks are observed, which correspond to further fragmentation of the molecule.

Table 2: Major Fragment Ions of this compound from GC-MS Data

| m/z | Proposed Fragment Structure/Loss | Relative Intensity |

| 125 | [C₈H₁₅N]⁺˙ (Molecular Ion) | Moderate |

| 110 | [C₇H₁₂N]⁺ (Loss of CH₃) | Base Peak |

| 96 | [C₆H₁₀N]⁺ (Loss of C₂H₅) | Significant |

| 82 | [C₅H₈N]⁺ | Significant |

| 41 | [C₃H₅]⁺ (Allyl cation) | Significant |

Data derived from NIST Mass Spectrometry Data Center. nih.gov

Advanced Optical and X-ray Spectroscopic Methods

Beyond mass spectrometry, a range of optical and X-ray spectroscopic techniques are employed to probe the electronic and surface properties of this compound.

X-ray Absorption Spectroscopy (XAS) for Elemental and Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific atom within a molecule. acs.org By tuning the energy of synchrotron-based X-rays, one can excite a core electron of a selected element to unoccupied orbitals or the continuum. digitellinc.com For this compound, XAS at the nitrogen K-edge (around 400 eV) would provide detailed information about the electronic state of the nitrogen atom. nih.govrsc.org

The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is sensitive to the oxidation state, coordination environment, and hybridization of the nitrogen atom. digitellinc.com For an alkylamine like this compound, the N K-edge spectrum is expected to be characterized by transitions from the N 1s core level to unoccupied σ* orbitals of the N-C and N-H (if present on a related derivative) bonds. diva-portal.org The position and intensity of these peaks are influenced by the local chemical environment, including the nature of the alkyl substituents. helmholtz-berlin.de Studies on similar alkylamines in solution have shown that the N 1s resonances shift based on the number of attached alkyl groups and the extent of hydrogen bonding. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. udel.eduresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. nist.gov

For this compound, the N 1s photoelectron peak would be of primary interest. The binding energy of the N 1s peak provides information about the chemical state of the nitrogen atom. xpsfitting.com For a tertiary amine like this compound, the N 1s binding energy is expected to be in a specific range. rsc.org Reference data for organic nitrogen species show that amine nitrogen (C-N) typically appears around 399.2 eV. xpsfitting.com However, the exact binding energy can be influenced by the surrounding atoms and any surface interactions. For instance, protonation of the amine group would lead to a significant shift to a higher binding energy (around 401-402 eV). aip.org XPS is particularly useful for studying this compound when it is part of a polymer, thin film, or adsorbed onto a surface, providing insights into its surface chemistry and bonding. nih.gov

Table 3: Expected N 1s Binding Energies for this compound and Related Species

| Chemical State/Species | Expected N 1s Binding Energy (eV) | Source(s) |

| Tertiary Amine (C-N) | ~399.2 | xpsfitting.com |

| Protonated Amine (R₃N⁺-H) | 401.0 - 402.0 | aip.org |

| Amine/Amide | ~400.5 | nih.gov |

Synchrotron-Based Spectroscopic Techniques for Advanced Analysis

Synchrotron radiation sources provide extremely bright, tunable, and polarized X-rays that significantly enhance the capabilities of techniques like XAS and XPS. acs.org The high flux of synchrotron radiation allows for the analysis of very dilute samples, which is often a challenge with laboratory-based sources. iastate.edu This is particularly relevant for studying this compound in various environments, such as in biological systems or as a trace component in materials.

Synchrotron-based XAS can provide high-resolution data, revealing subtle features in the XANES spectra that give a more detailed picture of the electronic structure. nih.gov Furthermore, techniques like Angle-Resolved XPS (ARPES) can be used to determine the orientation of molecules on a surface. The tunability of synchrotron radiation also enables advanced techniques like Resonant Inelastic X-ray Scattering (RIXS), which can probe electronic excitations with high sensitivity. uvic.ca The use of micro-beams at synchrotron facilities allows for spatially resolved analysis, enabling the mapping of the chemical state of nitrogen across a heterogeneous sample containing this compound or its derivatives. organic-chemistry.org

Future Research Directions and Emerging Opportunities in Diallylethylamine Chemistry

Development of Novel and Efficient Synthetic Routes

While diallylethylamine is commercially available, the development of novel and more efficient synthetic methodologies remains a key research focus. Future efforts will likely be guided by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer reagents. mygreenlab.orgnih.gov Research in this area could dramatically improve the economic and environmental viability of producing this compound and its derivatives on a larger scale.

Key research objectives include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy and reduce waste. mygreenlab.org Investigating transition-metal-catalyzed allylation of ethylamine (B1201723) or innovative hydroamination reactions could provide more direct and efficient pathways.

Green Solvents and Conditions: Exploring syntheses in environmentally benign solvents like water, supercritical fluids, or ionic liquids, or even under solvent-free conditions, aligns with modern synthetic goals. researchgate.net

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer enhanced safety, efficiency, and scalability for the production of this compound. evonik.com This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity. evonik.com

A comparative table of potential synthetic strategies is presented below.

| Feature | Traditional Synthesis (e.g., Alkylation of Ethylamine with Allyl Halide) | Future Catalytic Route (Hypothetical) |

| Principle | Nucleophilic substitution | Direct C-N bond formation via catalysis |

| Atom Economy | Moderate; generates salt byproducts | High; minimizes byproduct formation mygreenlab.org |

| Reagents | Stoichiometric amounts of base and alkylating agent | Catalytic amount of a transition metal complex |

| Solvents | Often volatile organic solvents | Potential for greener solvents (e.g., water, alcohols) researchgate.net |

| Waste Generation | Significant inorganic salt waste | Minimal waste, catalyst can be recycled sciencenet.cn |

| Efficiency | Multi-step, requires purification from byproducts | Potentially fewer steps, higher throughput |

Innovations in this compound-Based Polymer Architectures

The presence of two allyl groups makes this compound an ideal monomer for creating complex polymer architectures beyond simple linear chains. wikipedia.org Its incorporation can introduce branching, cross-linking, and specific functionalities. Research into new polymer designs can lead to materials with highly tailored properties.

Complex Architectures: Future work will focus on synthesizing advanced architectures such as star polymers, comb polymers, bottlebrush polymers, and dendrimers using this compound as a key structural unit. wikipedia.orgnih.gov These architectures can influence properties like viscosity, solubility, and self-assembly behavior. wikipedia.orgrsc.org For instance, bottlebrush polymers based on a this compound-derived backbone could lead to supersoft elastomers or novel drug delivery vehicles. nih.gov

Stimuli-Responsive Polymers: The tertiary amine group in the this compound unit is pH-responsive. This functionality can be exploited to create "smart" polymers that change their conformation, solubility, or binding properties in response to changes in pH. Such materials are promising for applications in controlled drug release, sensors, and self-healing materials.

Cross-linked Networks and Hydrogels: this compound is an effective cross-linking agent. Research has already demonstrated its use in forming poly(acrylamide-acrylic acid-diallylethylamine hydrochloride) resins through gamma radiation-initiated polymerization. researchgate.nettandfonline.com Future opportunities lie in controlling the cross-link density to fine-tune the mechanical properties, swelling behavior, and mesh size of hydrogels for applications in tissue engineering, agriculture, and wastewater treatment. tandfonline.com

The table below outlines potential polymer architectures incorporating this compound.

| Polymer Architecture | Role of this compound | Potential Properties & Applications |

| Cross-linked | Cross-linking agent | Enhanced mechanical strength, chemical resistance; used in resins, coatings, hydrogels. wikipedia.orgresearchgate.netmcpolymers.com |

| Branched/Hyperbranched | Branching unit | Lower viscosity, higher solubility, numerous end-groups for functionalization. wikipedia.org |

| Bottlebrush | Monomer in backbone or side chains | Unique rheological properties, low friction surfaces, drug delivery systems. nih.gov |

| Star Polymer | Core or arm component | Controlled nanostructures, high-density functionalization. wikipedia.org |

Expansion of Catalytic Applications and Design of Next-Generation Ligands